Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . This compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H10N2O3/c1-2-13-8 (12)5-10-4-7 (6-11)3-9-10/h3-4,6H,2,5H2,1H3
. This indicates that the compound has a molecular weight of 182.18 . Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
Research by Asif et al. (2021) focused on derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate. They synthesized new compounds that showed promising antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Heterocyclic Chemistry
O. A. Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates. These compounds provide interesting substrates for further modification and biological activity studies.
Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines
Abdelhamid and Afifi (2010) focused on synthesizing various derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, particularly thiazoles and pyrazolo[1,5-a]pyrimidines. These compounds were characterized by various spectral and analytical methods (Abdelhamid & Afifi, 2010).
Marine Natural Products
Wu et al. (2010) discovered new compounds from the marine fungus Penicillium sp., utilizing Ethyl 2-(1H-pyrazol-1-yl)acetate as a base. Their work contributes to the field of marine natural products and their potential applications (Wu et al., 2010).
Catalysis in Polymerization
Matiwane, Obuah, and Darkwa (2020) explored pyrazolyl compounds, including derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, as catalysts for the copolymerization of CO2 and cyclohexene oxide. Their findings contribute to the development of environmentally friendly catalysts in polymer production (Matiwane et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a complex compound with potential therapeutic applications. It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities .
Mode of Action
For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
The safety information for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate indicates that it is an irritant . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial potential, indicating interactions with microbial enzymes and proteins . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and potential
Properties
IUPAC Name |
ethyl 2-(4-formylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBQFVWQNYOKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705467 | |
Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853807-83-7 | |
Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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